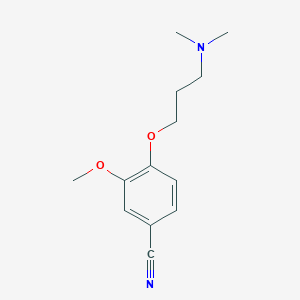![molecular formula C11H5BrN4 B8329604 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile](/img/structure/B8329604.png)
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its structure. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The presence of bromine and nitrile groups in its structure makes it a versatile compound for various synthetic and research applications.
Métodos De Preparación
The synthesis of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 3-bromo-2-aminopyridine and 2-cyanopyridine can be used. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products, and reduction reactions can be used to modify the nitrile group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play a crucial role in its reactivity and binding to biological molecules. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological systems .
Comparación Con Compuestos Similares
3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile can be compared with other pyrrole derivatives such as:
3-Iodo-6-bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole: Similar structure but with an iodine atom, which may alter its reactivity and biological activity.
Pyrrolopyrazine Derivatives: These compounds also contain pyrrole rings and exhibit various biological activities, making them useful for comparison in terms of reactivity and applications.
The uniqueness of 3-Bromo-9H-dipyrido[2,3-b;4’,3’-d]pyrrole-6-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H5BrN4 |
|---|---|
Peso molecular |
273.09 g/mol |
Nombre IUPAC |
12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbonitrile |
InChI |
InChI=1S/C11H5BrN4/c12-6-1-9-8-2-7(3-13)14-5-10(8)16-11(9)15-4-6/h1-2,4-5H,(H,15,16) |
Clave InChI |
XTOBMPDPWTVRSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C3=C(N2)C=NC(=C3)C#N)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl]acetic acid](/img/structure/B8329522.png)





![11-[4-(Diethylamino)butyryl]-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one hydrochloride](/img/structure/B8329552.png)





![1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]](/img/structure/B8329613.png)

